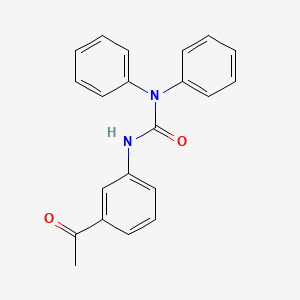

3-(3-Acetylphenyl)-1,1-diphenylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-acetylphenyl)-1,1-diphenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c1-16(24)17-9-8-10-18(15-17)22-21(25)23(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-15H,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWZHDSLACGHEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 3 Acetylphenyl 1,1 Diphenylurea

Advanced Synthetic Methodologies for the Compound

The traditional synthesis of diarylureas often involves the reaction of an amine with an isocyanate. nih.gov However, modern synthetic chemistry has seen the emergence of more efficient, safer, and environmentally benign methods. These advanced methodologies are increasingly being applied to the synthesis of complex molecules like 3-(3-acetylphenyl)-1,1-diphenylurea.

Flow Chemistry Applications

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of diarylureas. youtube.comyoutube.com This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially for exothermic or hazardous reactions. youtube.com

In the context of diarylurea synthesis, flow chemistry can be particularly advantageous. nih.govnih.gov The on-demand generation of reactive intermediates, such as isocyanates, can be achieved, minimizing their accumulation and associated risks. youtube.com A conceptual flow process for the synthesis of a diarylurea like this compound could involve the following steps:

Reagent Pumping: Solutions of the precursor amine (3-aminoacetophenone) and a carbonylating agent (e.g., a phosgene (B1210022) equivalent) are continuously pumped into the system.

Mixing: The reagent streams are combined in a micromixer to ensure rapid and efficient mixing. youtube.com

Reaction Coil: The mixture flows through a heated or cooled reactor coil where the urea (B33335) formation takes place. The residence time in this coil determines the reaction time and can be precisely controlled by adjusting the flow rate and coil volume. youtube.com

In-line Purification: The product stream can be directed through an in-line purification module to remove byproducts and unreacted starting materials.

Collection: The purified product is collected at the end of the flow path.

| Parameter | Advantage in Flow Synthesis |

| Temperature Control | Superior heat transfer allows for safe handling of exothermic reactions. |

| Reaction Time | Precisely controlled by flow rate and reactor volume. youtube.com |

| Safety | Minimizes the volume of hazardous reagents and intermediates at any given time. youtube.com |

| Scalability | Production can be scaled up by running the system for longer periods. youtube.com |

| Purity | Often leads to cleaner reaction profiles and reduced need for extensive purification. youtube.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.org By utilizing microwave irradiation to directly heat the reaction mixture, this technique can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. nih.govnih.gov

The synthesis of diarylureas is amenable to microwave-assisted conditions. The reaction between an amine and an isocyanate, or a related carbonyl source, can be efficiently promoted by microwave heating. proquest.comresearchgate.net For the synthesis of this compound, a mixture of 3-aminoacetophenone and diphenylcarbamoyl chloride, or a suitable isocyanate precursor, in a microwave-transparent solvent could be subjected to microwave irradiation.

A study on the microwave-assisted synthesis of other heterocyclic compounds demonstrated a significant reduction in reaction time and an increase in yield compared to conventional heating. nih.gov For instance, a one-pot three-component reaction under microwave irradiation was completed in 3-6 minutes with yields of 78-94%, while the same reaction under conventional heating took 2-6 hours with lower yields. nih.gov These findings highlight the potential of microwave-assisted synthesis for the efficient production of this compound.

| Heating Method | Reaction Time | Yield |

| Conventional | Hours | Moderate |

| Microwave | Minutes | High |

Photochemical Routes

Photochemical reactions, which are initiated by the absorption of light, offer unique pathways for the synthesis of complex molecules that are often inaccessible through thermal methods. While direct photochemical routes to diarylureas are less common, photochemistry can be employed in the synthesis of precursors or in post-synthetic modifications. For instance, light can be used to generate reactive intermediates or to induce cyclization reactions in related systems. rsc.org

Although specific photochemical methods for the direct synthesis of this compound are not well-documented, the broader field of photochemistry in organic synthesis is a rapidly evolving area. Future research may uncover photochemical strategies applicable to the construction of the diarylurea scaffold.

Challenges and Innovations in Scale-Up Synthesis of this compound

The transition from a laboratory-scale synthesis to a large-scale industrial process presents several challenges. These can include ensuring consistent product quality, managing reaction exotherms, handling large quantities of potentially hazardous materials, and minimizing waste. nih.gov

For the scale-up synthesis of this compound, key challenges would likely involve:

Reagent Cost and Availability: The cost and reliable supply of starting materials, such as 3-aminoacetophenone and the diphenyl-substituted carbonyl source, are critical for economic viability.

Reaction Control: Maintaining precise control over reaction parameters, especially temperature, is crucial to prevent side reactions and ensure product consistency.

Product Isolation and Purification: Developing an efficient and scalable method for isolating and purifying the final product to the required specifications is a significant hurdle. The formation of symmetrical urea byproducts from the hydrolysis of isocyanate intermediates can complicate purification. nih.gov

Process Safety: Handling potentially hazardous reagents, such as phosgene derivatives, on a large scale requires robust safety protocols and engineering controls.

Innovations in process chemistry are addressing these challenges. The adoption of flow chemistry, as discussed earlier, is a major innovation that can mitigate many of the issues associated with scale-up by providing better control and enhanced safety. youtube.com Furthermore, the development of greener and more atom-economical synthetic routes, such as those utilizing catalytic amounts of activating agents, is an area of active research. chemicalbook.com

Stereoselective Synthesis Considerations for Related Analogues

While this compound itself is achiral, the synthesis of chiral analogues is an important area of research, particularly in drug discovery. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. elsevierpure.comnih.gov

For analogues of this compound that possess stereocenters, several strategies for stereoselective synthesis can be considered:

Chiral Starting Materials: Utilizing enantiomerically pure starting materials is a common approach. For example, if a chiral amine or isocyanate were used, the stereochemistry of the product would be directly influenced.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired enantiopure product. mdpi.com

Asymmetric Catalysis: The use of a chiral catalyst can promote the formation of one enantiomer over the other. This is a highly efficient and atom-economical method.

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers.

The stereoselective synthesis of related diaryl compounds has been successfully demonstrated. For example, the bioinspired stereoselective synthesis of chiral 2,5-diaryl-3,4-dimethyltetrahydrofurans has been achieved with high stereoselectivity. elsevierpure.com Similarly, stereoselective methods have been developed for the synthesis of other complex molecules containing stereocenters. mdpi.comorganic-chemistry.org These approaches provide a foundation for the development of stereoselective syntheses of chiral analogues of this compound.

Molecular Structure and Conformation Studies of 3 3 Acetylphenyl 1,1 Diphenylurea

Crystallographic Analysis of 3-(3-Acetylphenyl)-1,1-diphenylurea

While a specific crystal structure for this compound is not publicly available, extensive research on closely related diphenylurea derivatives provides a strong basis for predicting its solid-state conformation and packing motifs.

X-ray Diffraction Studies of Solid-State Conformations

X-ray diffraction studies on analogous compounds, such as 1,3-diphenylurea (B7728601) and its derivatives, reveal that the urea (B33335) moiety typically adopts a planar or near-planar conformation. This planarity is a result of the delocalization of the nitrogen lone pairs into the carbonyl group. The two phenyl rings are expected to be twisted out of the plane of the urea group to varying degrees.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5 - 10.5 |

| b (Å) | 10.0 - 11.0 |

| c (Å) | 12.5 - 13.5 |

| β (°) | 90 - 95 |

| Z | 4 |

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound is expected to be dominated by hydrogen bonding interactions involving the N-H groups of the urea linkage and the carbonyl oxygen. In many crystalline ureas, these interactions lead to the formation of one-dimensional chains or tapes. Specifically, N-H···O=C hydrogen bonds are a common and robust feature in the crystal structures of phenylureas.

Solution-Phase Conformational Analysis of the Compound

In solution, this compound is expected to exhibit greater conformational flexibility compared to its solid state. Spectroscopic techniques are invaluable for probing these conformational preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches to Conformational Preferences

¹H and ¹³C NMR spectroscopy are powerful tools for determining the structure of molecules in solution. For this compound, the chemical shifts of the N-H protons can provide information about their involvement in hydrogen bonding with the solvent. The aromatic region of the ¹H NMR spectrum would show a complex pattern of signals corresponding to the protons of the two different phenyl rings. The acetyl group would give rise to a characteristic singlet in the upfield region of the spectrum.

While specific experimental data for this compound is not available, ¹H NMR data for a similar compound, (E)-1-(4-acetylphenyl)-3-(2-((3-ethoxy-2-hydroxybenzylidene) amino) phenyl) urea, shows characteristic peaks for the various protons. nih.gov Based on this, a hypothetical ¹H NMR data table for the title compound is presented in Table 2.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (acetyl) | ~2.5 | s |

| Aromatic CH | 7.0 - 8.0 | m |

| NH (urea) | 8.5 - 9.5 | br s |

Vibrational Spectroscopy (IR and Raman) for Structural Insight

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are sensitive to its structure and bonding. For this compound, the key vibrational modes would include the N-H stretching, C=O stretching of both the urea and acetyl groups, and various C-N and C-C stretching and bending modes.

The N-H stretching vibrations, typically observed in the range of 3200-3400 cm⁻¹, would be sensitive to hydrogen bonding. The C=O stretching of the urea group is expected around 1630-1680 cm⁻¹, while the acetyl C=O stretch would likely appear at a slightly higher frequency. Analysis of the IR and Raman spectra of the parent compound, 1,3-diphenylurea, has shown the presence of different conformers at room temperature, suggesting that this compound may also exist as a mixture of conformers in certain conditions. uq.edu.au A summary of expected key vibrational frequencies is provided in Table 3.

Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H stretch | 3200 - 3400 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=O stretch (acetyl) | 1680 - 1700 |

| C=O stretch (urea) | 1630 - 1680 |

| C-N stretch | 1200 - 1400 |

Conformational Dynamics and Energy Landscape of this compound

The conformational landscape of this compound is likely to be complex, with several low-energy conformers accessible at room temperature. The primary degrees of freedom are the rotations around the C-N bonds of the urea linkage and the C-C bonds connecting the phenyl rings to the urea group.

Computational studies on the parent 1,3-diphenylurea have identified multiple stable conformers, including cis-trans and trans-trans arrangements of the N-H bonds relative to the C=O group. uq.edu.auresearchgate.net The presence of the acetyl substituent in this compound would further influence the relative energies of these conformers through steric and electronic effects. The rotational barrier between these conformers is expected to be relatively low, allowing for rapid interconversion in solution. The specific solvent environment would also play a crucial role in stabilizing different conformers, thereby altering the conformational equilibrium.

Influence of Substituents on Molecular Geometry in Related Derivatives

The geometry of the urea core and the spatial orientation of the phenyl rings in diphenylurea derivatives are significantly influenced by the nature and position of substituents on the aromatic rings. These substitutions can alter bond lengths, bond angles, and torsional angles through a combination of steric and electronic effects.

The urea functional group exhibits a degree of conformational restriction due to the delocalization of non-bonded electrons on the nitrogen atoms into the adjacent carbonyl group. nih.gov This results in a partially planar structure for the amide groups. For N,N'-diphenylureas, a trans,trans conformation is generally favored in both the solid state and in solution. nih.gov However, the introduction of substituents can lead to deviations from this preferred conformation.

When considering substituents on the phenyl rings, their electronic properties (electron-donating or electron-withdrawing) and steric bulk are key determinants of the molecule's conformation. For example, in a study of chloro-substituted diphenylurea derivatives, the number and position of the chlorine atoms were found to be critical. researchgate.net Similarly, research on other derivatives has shown that bulky substituents can influence the dihedral angles between the phenyl rings and the urea plane, forcing them into different orientations to minimize steric hindrance. nih.gov

Computational studies, often at the B3LYP/6-31G(d,p) level of theory, have shown higher rotational barriers around the amide bonds in ortho-substituted diphenylureas compared to their meta-substituted counterparts. researchgate.net This suggests that the position of the substituent has a direct impact on the conformational flexibility of the molecule.

The table below summarizes the observed influence of different substituents on the conformation of diphenylurea derivatives, drawing from various research findings.

| Substituent | Position | Observed Influence on Molecular Geometry |

| Methyl | N-atoms | Shifts conformation from trans,trans to cis,cis. nih.govnih.govresearchgate.net |

| Chlorine | Phenyl ring | Number and position of Cl atoms are critical for conformation. researchgate.net |

| Methoxy | para- | Influences anti-α-glucosidase potential, suggesting conformational effects. nih.gov |

| Naphthyl | - | Showed significant inhibitory potential, likely due to conformational orientation. nih.gov |

| Fluoro | meta- | Enhanced α-glucosidase inhibition compared to other positions, indicating a favorable conformation. nih.gov |

| Ortho-substituents (general) | Phenyl ring | Higher rotational barrier around amide bonds compared to meta-substituents. researchgate.net |

These findings underscore the principle that even subtle changes in the substitution pattern of diphenylureas can lead to significant alterations in their three-dimensional structure, which in turn can modulate their chemical and biological properties. The acetyl group in this compound, therefore, plays a crucial role in defining its specific molecular conformation.

Mechanistic Investigations of 3 3 Acetylphenyl 1,1 Diphenylurea Molecular Interactions

Ligand-Target Binding Characterization of the Compound

Detailed characterization of how a ligand binds to its biological target is fundamental to understanding its pharmacological effects. This typically involves both quantitative and kinetic assessments.

Quantitative Binding Affinity Determination in vitro

The affinity of a ligand for its target is a measure of the strength of the binding interaction. This is commonly expressed using parameters such as the half-maximal inhibitory concentration (IC₅₀), the inhibition constant (Ki), or the dissociation constant (Kd). Lower values for these parameters generally indicate a higher binding affinity.

Currently, there are no published studies that report the IC₅₀, Ki, or Kd values for 3-(3-Acetylphenyl)-1,1-diphenylurea against any specific biological target. While research on other 1,3-diphenylurea (B7728601) derivatives has demonstrated their potential to inhibit enzymes like c-MET, VEGFR-2, and soluble epoxide hydrolase (sEH), with reported IC₅₀ values in the nanomolar to micromolar range, this data cannot be extrapolated to this compound without direct experimental evidence.

Kinetic Studies of Binding and Dissociation

Kinetic studies provide insight into the rate at which a ligand binds to its target (the association rate constant, k_on) and the rate at which it dissociates (the dissociation rate constant, k_off). These parameters determine the residence time of the ligand on its target, which can be a crucial factor for its efficacy and duration of action.

No kinetic data, including k_on and k_off rates, for the interaction of this compound with any biological target has been reported in the scientific literature.

Enzyme Modulation Mechanisms by this compound

Understanding how a compound modulates enzyme activity is critical for elucidating its mechanism of action. This can occur through various mechanisms, including allosteric modulation or direct inhibition.

Allosteric Modulation Principles

Allosteric modulators bind to a site on an enzyme that is distinct from the active site (the allosteric site). This binding event induces a conformational change in the enzyme that can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) its activity.

There is no available research to suggest that this compound functions as an allosteric modulator of any enzyme.

Competitive and Non-Competitive Inhibition Mechanisms

Enzyme inhibitors can be broadly classified as competitive or non-competitive. Competitive inhibitors bind to the active site of an enzyme, thereby directly competing with the natural substrate. Non-competitive inhibitors, on the other hand, bind to an allosteric site, preventing the enzyme from performing its function, regardless of whether the substrate is bound.

The specific mechanism of enzyme inhibition for this compound has not been determined. While some diphenylurea derivatives have been shown to act as competitive inhibitors of enzymes like α-glucosidase and sEH, it is unknown if this compound follows a similar mechanism.

Receptor-Ligand Interactions of the Compound at a Molecular Level

Investigating the interaction between a ligand and its receptor at the molecular level provides a detailed picture of the binding event. This often involves techniques such as X-ray crystallography or computational modeling to identify the specific amino acid residues involved in the interaction and the types of chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions).

To date, no studies have been published that describe the molecular-level interactions between this compound and any biological receptor. Consequently, the specific binding mode and the key structural features of the compound that contribute to any potential biological activity remain uncharacterized.

Structure Activity Relationship Sar and Structure Property Relationship Spr Design Principles for 3 3 Acetylphenyl 1,1 Diphenylurea Analogues

Design Strategies for Modulating the 3-(3-Acetylphenyl)-1,1-diphenylurea Scaffold

Modulating the this compound scaffold involves systematic chemical modifications to its three primary components: the 3-acetylphenyl ring, the N,N-diphenyl groups, and the central urea (B33335) linker. The goal is to optimize potency, selectivity, and pharmacokinetic properties.

Modification of the 3-Acetylphenyl Ring: This ring offers multiple avenues for modification. The acetyl group's position is critical; moving it from the meta (3-position) to the ortho or para positions would probe the topology of the target's binding pocket. The acetyl group itself can be chemically altered—for instance, reduction to a secondary alcohol could introduce a new hydrogen bond donor, while conversion to an oxime or hydrazone could extend the molecule into new regions of the active site. The phenyl ring could also be substituted with various electron-donating or electron-withdrawing groups to fine-tune its electronic properties and binding interactions.

Modification of the N,N-Diphenyl Groups: The two phenyl rings on the nitrogen atom can be substituted to explore effects on steric bulk, lipophilicity, and electronic character. Introducing small substituents like halogens or methyl groups, or larger ones like methoxy groups, can significantly impact biological activity. researchgate.net Asymmetric substitution, where one ring is modified while the other remains unsubstituted, allows for a more granular exploration of the binding site's requirements.

Modification of the Urea Linker: While the urea group is often central to the pharmacophore due to its hydrogen bonding capacity, its properties can be subtly modulated. researchgate.net Replacing the N-H proton with a methyl group, for example, would eliminate a hydrogen bond donor, which can be a key experiment to confirm the importance of that interaction. Bioisosteric replacement with thiourea or guanidinium groups could also be explored to alter bonding characteristics and basicity.

A summary of potential design strategies is presented in the table below.

| Scaffold Component | Modification Strategy | Potential Impact |

| 3-Acetylphenyl Ring | Alter acetyl position (ortho, para) | Probe binding pocket topology |

| Chemically modify acetyl group (e.g., reduce to -OH) | Introduce new H-bond donors/acceptors | |

| Add substituents to the ring (e.g., -F, -Cl, -OCH3) | Modulate electronic properties and lipophilicity | |

| N,N-Diphenyl Groups | Introduce substituents on one or both rings | Alter steric hindrance, hydrophobicity, and electronic interactions |

| Replace phenyl with other aryl or heteroaryl rings | Explore different binding modes and improve properties like solubility | |

| Urea Linker | N-methylation of the urea N-H | Remove H-bond donor capability to test its importance |

| Bioisosteric replacement (e.g., thiourea) | Modify H-bonding strength and geometry |

Positional Scanning and Analog Library Synthesis for SAR Elucidation

To systematically explore the SAR of the this compound scaffold, a positional scanning approach coupled with library synthesis is an effective strategy. This involves creating a series of analogs where modifications are made at a single, defined position at a time, while keeping the rest of the molecule constant.

An analog library would be synthesized in sub-libraries, each focusing on one part of the scaffold:

Sub-library A (Acetylphenyl Ring Modification): A series of anilines with modified acetyl groups or different substitution patterns would be used as starting materials.

Sub-library B (N-Phenyl Ring 1 Modification): A diverse set of substituted anilines would be incorporated into the N,N-diphenyl moiety.

Sub-library C (N-Phenyl Ring 2 Modification): Similar to sub-library B, but exploring substitutions on the second N-phenyl ring to understand asymmetric effects.

The synthesis of such unsymmetrical urea derivatives can be achieved through several established methods. nih.gov A common route involves the reaction of a substituted amine with an isocyanate. nih.govnih.gov For the target scaffold, this could involve reacting 3-aminoacetophenone with diphenylcarbamoyl chloride or reacting diphenylamine with 3-acetylphenyl isocyanate. Phosgene (B1210022) equivalents like N,N'-carbonyldiimidazole (CDI) offer a safer alternative for constructing the urea linkage. nih.gov

| Analog Example | R1 (Acetylphenyl) | R2 (N-Phenyl) | R3 (N-Phenyl) | Purpose of Synthesis |

| 3-(4-Acetylphenyl)-1,1-diphenylurea | 4-COCH3 | H | H | Investigate positional isomer effect of the acetyl group. |

| 3-(3-Hydroxyphenyl)-1,1-diphenylurea | 3-OH | H | H | Assess impact of H-bond donor at the 3-position. |

| 3-(3-Acetylphenyl)-1-(4-fluorophenyl)-1-phenylurea | 3-COCH3 | 4-F | H | Probe electronic and steric effects on an N-phenyl ring. |

| 3-(3-Acetylphenyl)-1,1-bis(4-chlorophenyl)urea | 3-COCH3 | 4-Cl | 4-Cl | Evaluate the effect of symmetric substitution. |

Theoretical Frameworks for Predicting Compound-Target Interactions

Computational methods are invaluable for predicting how analogues of this compound might interact with biological targets, thereby guiding synthesis and prioritizing compounds for screening.

Molecular Docking: This is a primary in silico tool used to predict the preferred orientation of a ligand within the active site of a target protein. For diphenylurea derivatives, docking studies often reveal key interactions: the urea N-H group acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. nih.govresearchgate.net In the case of this compound, the acetyl carbonyl could also serve as a hydrogen bond acceptor. The three phenyl rings are predicted to form hydrophobic and π-π stacking interactions with nonpolar residues in the binding pocket. nih.gov Docking studies on related compounds have successfully rationalized observed biological activities and guided the design of more potent inhibitors. frontiersin.orgnih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex over time. These simulations provide insights into the flexibility of the ligand and the protein, and can reveal important conformational changes that occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to Derivatives

QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, a QSAR model could be developed once a library of analogues has been synthesized and their biological activities measured.

The process involves calculating a set of molecular descriptors for each analog and using statistical methods, such as multiple linear regression or partial least squares (PLS), to build a predictive model. pharmacophorejournal.com 3D-QSAR methods, which consider the three-dimensional properties of the molecules, are particularly powerful. nih.govresearchgate.net A successful QSAR model can:

Identify the key physicochemical properties that drive biological activity.

Predict the activity of novel, yet-to-be-synthesized compounds, saving time and resources.

Provide a deeper understanding of the SAR, complementing insights from docking studies.

Pharmacophore Generation and Screening Based on the Compound's Core Structure

A pharmacophore model represents the essential three-dimensional arrangement of functional groups (features) necessary for biological activity. Based on the structure of this compound, a hypothetical pharmacophore can be generated.

Key pharmacophoric features would likely include:

One Hydrogen Bond Donor (HBD): The N-H group of the urea.

Two Hydrogen Bond Acceptors (HBA): The urea carbonyl oxygen and the acetyl carbonyl oxygen.

Three Aromatic/Hydrophobic Regions (HY/AR): The three phenyl rings.

This pharmacophore model serves as a 3D query for virtual screening of large chemical databases. nih.gov The goal is to identify new molecules that, despite having different underlying chemical scaffolds, present the same essential features in the correct spatial orientation. This approach can lead to the discovery of novel and structurally diverse lead compounds.

Exploration of Molecular Descriptors Influencing Biological Activity

The biological activity of this compound analogues is governed by a combination of molecular properties, which can be quantified by various descriptors. Understanding the influence of these descriptors is fundamental to rational drug design.

Electronic Descriptors: These describe the electron distribution in a molecule. The nature and position of substituents on the phenyl rings (e.g., halogens, methoxy groups) can dramatically alter the electronic properties of the scaffold, influencing its ability to form electrostatic or hydrogen-bonding interactions with the target protein. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule. Steric hindrance can prevent a molecule from fitting into a binding pocket, or it can be used to enhance selectivity for a specific target over others.

Hydrophobicity Descriptors: Lipophilicity, commonly expressed as logP, is a critical descriptor. It influences not only the hydrophobic interactions within the binding site but also crucial drug-like properties such as solubility, membrane permeability, and plasma protein binding. mdpi.com An optimal logP value is often sought to balance potency with favorable pharmacokinetic characteristics.

The table below summarizes key molecular descriptors and their potential relevance.

| Descriptor Category | Example Descriptors | Relevance to Biological Activity |

| Electronic | Partial Atomic Charges, Dipole Moment, Hammett Constants | Governs strength of electrostatic interactions, hydrogen bonds, and polarization within the binding site. |

| Steric | Molecular Weight, Molar Volume, Surface Area | Determines the fit of the ligand into the target's active site; can influence selectivity. |

| Hydrophobicity | LogP, LogD, Polar Surface Area (PSA) | Influences hydrophobic interactions with the target, as well as membrane permeability, solubility, and overall ADME properties. |

| Topological | Connectivity Indices, Shape Indices | Describes molecular size, shape, and degree of branching, which can be correlated with binding affinity. |

By systematically modulating these descriptors through chemical synthesis and evaluating the resulting changes in biological activity, a comprehensive SAR and SPR profile for the this compound class of compounds can be established.

Computational and Theoretical Chemistry Studies of 3 3 Acetylphenyl 1,1 Diphenylurea

Quantum Mechanical (QM) Calculations on the Compound

Quantum mechanical calculations are fundamental in elucidating the intrinsic properties of a molecule, governed by its electronic structure. binarystarchem.caresearchgate.net These methods, ranging from semi-empirical to ab initio and Density Functional Theory (DFT), can provide deep insights into the geometry, stability, and reactivity of 3-(3-Acetylphenyl)-1,1-diphenylurea. researchgate.netcuny.edu

Electronic Structure and Reactivity Predictions

The electronic structure of this compound dictates its chemical behavior. QM calculations can map the electron density distribution, identifying electron-rich and electron-deficient regions. The urea (B33335) moiety, with its carbonyl group and nitrogen atoms, along with the aromatic phenyl rings and the acetyl group, creates a complex electronic landscape.

Key Predicted Electronic Features:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The distribution of HOMO and LUMO is crucial for predicting reactivity. In diphenylurea derivatives, the HOMO is typically located on the phenyl rings and the nitrogen atoms, indicating these are the primary sites for electrophilic attack. The LUMO is often centered on the carbonyl group and the aromatic rings, suggesting these are the sites for nucleophilic attack. The acetyl group on the meta-position of one phenyl ring would further influence the electron distribution.

Molecular Electrostatic Potential (MEP) Map: An MEP map would visually represent the electrostatic potential on the molecule's surface. For this compound, the oxygen atom of the carbonyl group and the oxygen of the acetyl group are expected to be regions of high negative potential (red), making them likely hydrogen bond acceptors. The N-H protons (if any were present, though this is a 1,1-diphenylurea) and aromatic protons would show positive potential (blue).

Reactivity Descriptors: Global reactivity descriptors derived from the energies of HOMO and LUMO, such as chemical hardness, softness, and electronegativity, can be calculated to provide a quantitative measure of the molecule's reactivity and stability.

Illustrative Data Table for Predicted Reactivity Descriptors:

| Parameter | Predicted Value (Illustrative) | Significance |

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and stability |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution |

| Electronegativity (χ) | 4.15 eV | Power to attract electrons |

Spectroscopic Property Simulations

QM calculations are instrumental in predicting and interpreting spectroscopic data, which is essential for the structural confirmation of synthesized compounds.

Infrared (IR) and Raman Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental spectra to assign specific vibrational modes. For this compound, key predicted peaks would include the C=O stretching of the urea and acetyl groups, N-C stretching, and various vibrations of the aromatic rings. For N,N'-diphenylurea, theoretical and spectroscopic analyses have been used to understand conformational preferences. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: QM methods can predict 1H and 13C NMR chemical shifts. These predictions are highly sensitive to the molecular conformation and can help in assigning experimental signals and elucidating the three-dimensional structure in solution.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can simulate electronic transitions, predicting the absorption wavelengths (λmax) in the UV-visible spectrum. This is useful for understanding the electronic properties and color of the compound.

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their interactions with other molecules and their conformational flexibility. utwente.nlacs.org

Ligand-Protein Interaction Dynamics

Should this compound be identified as a potential ligand for a biological target, MD simulations can be employed to study the stability and dynamics of the ligand-protein complex.

Binding Site Stability: Starting from a docked pose, an MD simulation can assess the stability of the ligand within the binding pocket of a protein. biorxiv.org The root-mean-square deviation (RMSD) of the ligand's atoms over the simulation time indicates whether it remains in a stable binding mode.

Interaction Analysis: Throughout the simulation, one can analyze the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues. nih.govmeilerlab.org This provides a more realistic picture of the binding than static docking. For instance, studies on phenylurea inhibitors have highlighted the importance of hydrogen bonds with specific amino acid residues. nih.gov

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to estimate the binding free energy of the ligand to the protein, which can help in ranking potential drug candidates.

Conformational Sampling in Solvated Environments

The biological activity of a molecule is often dependent on its accessible conformations in an aqueous environment.

Conformational Preferences: MD simulations in a water box can reveal the preferred conformations of this compound in solution. The rotation around the C-N bonds of the urea linkage and the bonds connecting the phenyl rings are key degrees of freedom. Studies on N,N'-diaryl ureas have shown that they can adopt different conformations (cis-cis, cis-trans, trans-trans) depending on the substitution and environment. nih.govresearchgate.net

Solvation Effects: The simulations can illustrate how water molecules interact with the solute, forming a solvation shell. The hydrogen bonding patterns between water and the carbonyl and acetyl oxygens would be of particular interest.

Aggregation Propensity: In some cases, MD simulations can be used to investigate the tendency of molecules to self-aggregate in solution, a phenomenon observed for some urea derivatives. nih.gov

Docking and Scoring Methodologies for Target Identification and Validation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. aip.orgnih.gov It is a powerful tool for virtual screening and for generating hypotheses about the molecular basis of a ligand's biological activity.

Virtual Screening: If a biological target is known or hypothesized, docking can be used to predict the binding affinity of this compound. The compound would be docked into the active site of the protein, and a scoring function would estimate the strength of the interaction. This approach has been widely used for various urea derivatives to identify potential inhibitors for enzymes like p38 MAPK and transketolase. nih.govnih.gov

Binding Mode Prediction: Docking provides a detailed 3D model of the ligand-protein complex, showing the specific interactions that stabilize the binding. For this compound, this would involve identifying which amino acid residues form hydrogen bonds with the urea's carbonyl group and the acetyl group, and which residues are involved in hydrophobic or pi-stacking interactions with the phenyl rings.

Target Identification (Inverse Docking): In cases where the biological target is unknown, inverse docking can be employed. This involves docking the molecule against a library of known protein structures to identify potential binding partners.

Illustrative Data Table for a Hypothetical Docking Study:

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Kinase A | -9.5 | Asp145 | Hydrogen Bond with Urea C=O |

| Leu83 | Hydrophobic interaction with Phenyl Ring 1 | ||

| Phe144 | Pi-stacking with Phenyl Ring 2 | ||

| Protease B | -8.2 | Gly108 | Hydrogen Bond with Acetyl C=O |

| Val56 | Hydrophobic interaction with Phenyl Rings |

Fragment-Based Drug Design (FBDD) Approaches Leveraging the Urea Moiety

Fragment-Based Drug Design (FBDD) is a powerful strategy in drug discovery that begins with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. nih.govyoutube.com These fragments are then optimized and grown into more potent lead compounds. The urea moiety is a privileged scaffold in medicinal chemistry and is frequently utilized in FBDD due to its unique properties. nih.govfrontiersin.orgmdpi.com

The urea functional group can act as both a hydrogen bond donor (through its N-H groups) and a hydrogen bond acceptor (through its carbonyl oxygen), enabling it to form robust and directional interactions with protein targets. nih.gov This dual functionality makes it an excellent anchor fragment for initiating the drug design process. In FBDD, a library of small molecules containing the urea scaffold can be screened against a target protein to identify initial hits.

Once a urea-containing fragment is identified, several strategies can be employed for its elaboration:

Fragment Growing: This involves adding chemical substituents to the initial fragment to extend its structure into adjacent binding pockets on the protein surface, thereby increasing affinity and selectivity. nih.govyoutube.com

Fragment Linking: If two different fragments are found to bind in close proximity within the target's binding site, they can be connected using a chemical linker to create a single, more potent molecule. youtube.comresearchgate.net The diphenylurea structure itself can be seen as a result of linking two phenyl fragments with a urea linker.

Fragment Merging: This approach involves combining the structural features of two or more overlapping fragments into a single new molecule. youtube.com

The table below illustrates how different components of a diphenylurea scaffold can be considered in an FBDD context.

| Fragment Component | Potential Role in FBDD | Example Interaction |

| Urea Moiety | Core fragment providing key hydrogen bonding interactions. | Binds to the hinge region of a kinase. |

| Phenyl Rings | Can be modified to explore hydrophobic pockets and form π-stacking interactions. | Interacts with hydrophobic residues in the active site. |

| Substituents (e.g., Acetyl group) | Can be introduced to improve potency, selectivity, and physicochemical properties. | Forms a specific hydrogen bond with a key residue. |

In Silico ADMET Prediction Methodologies for Related Scaffolds (excluding specific compound data)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profiles. computabio.comnih.gov For scaffolds related to this compound, various computational methodologies are employed to predict these properties, helping to prioritize candidates and reduce late-stage failures. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of ADMET prediction. computabio.com These models correlate the structural or physicochemical properties of a set of compounds with their experimentally determined ADMET properties. For urea-containing scaffolds, QSAR models can be built to predict properties like aqueous solubility, intestinal absorption, plasma protein binding, and potential for causing toxic effects.

Machine learning algorithms are increasingly being used to develop more sophisticated and predictive ADMET models. simulations-plus.com These methods can handle complex, non-linear relationships between chemical structure and biological properties. Several software platforms and web servers are available for in silico ADMET prediction, many of which are based on machine learning.

The following table summarizes some of the commonly used in silico tools and the ADMET properties they can predict for novel chemical entities.

| In Silico Tool | Predicted ADMET Properties | Underlying Methodology |

| ADMET Predictor™ | Solubility, permeability, metabolism, toxicity, physicochemical properties. simulations-plus.compharmaron.com | Machine Learning, QSAR |

| SwissADME | Physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness. bohrium.com | QSAR, Rule-based filters |

| pkCSM | Absorption, distribution, metabolism, excretion, toxicity. bohrium.com | Graph-based signatures, QSAR |

| Discovery Studio | Aqueous solubility, blood-brain barrier penetration, CYP2D6 inhibition, hepatotoxicity. | QSAR, Pharmacophore modeling |

These tools enable researchers to virtually screen large libraries of compounds, including those with a diphenylurea scaffold, to identify molecules with a higher probability of success in clinical development.

Cheminformatics and Data Mining Applied to Urea-Containing Compounds

Cheminformatics and data mining are powerful computational disciplines that are extensively used to analyze and extract valuable information from large chemical datasets. frontiersin.org When applied to urea-containing compounds, these techniques can aid in the identification of novel drug candidates, the understanding of structure-activity relationships (SAR), and the design of focused compound libraries. mdpi.comnih.gov

Large chemical databases such as PubChem, ChEMBL, and the Protein Data Bank (PDB) contain a vast number of urea-containing compounds with associated biological data. mdpi.com Data mining techniques can be used to search these databases to identify compounds with desired properties or to analyze the binding modes of urea derivatives with their protein targets. For example, a search of the PDB can reveal common interaction patterns between the urea moiety and various protein families. mdpi.com

Cheminformatics tools are also employed to analyze the chemical diversity of compound libraries. nih.govresearchgate.net For a library of urea derivatives, these tools can be used to:

Calculate Molecular Descriptors: A wide range of physicochemical and topological descriptors can be calculated to characterize the properties of each compound in the library.

Perform Similarity Searching: This allows for the identification of compounds that are structurally similar to a known active molecule.

Scaffold Analysis: This involves identifying the common core structures (scaffolds) within a library and analyzing their distribution. The diphenylurea core would be a key scaffold in relevant analyses.

Clustering: Compounds can be grouped together based on their structural similarity or other properties, which can help in selecting a diverse subset for biological screening.

The table below provides an overview of common cheminformatics approaches and their applications to urea-containing compound libraries.

| Cheminformatics Approach | Description | Application to Urea-Containing Compounds |

| Library Enumeration | Generating virtual libraries of compounds based on a common scaffold and a set of reactants. | Creating a virtual library of diphenylurea derivatives with diverse substitutions for in silico screening. researchgate.net |

| Molecular Similarity Analysis | Quantifying the structural similarity between molecules using various fingerprints and metrics. | Identifying novel urea-containing compounds that are similar to known kinase inhibitors. |

| Scaffold Hopping | Identifying new molecular scaffolds that can mimic the biological activity of a known active compound. | Replacing the diphenylurea scaffold with a bioisosteric core while retaining key binding interactions. |

| Machine Learning Model Building | Using large datasets to train models that can predict the biological activity or properties of new compounds. | Developing a model to predict the inhibitory activity of urea derivatives against a specific target. nih.gov |

Through the application of these computational and data-driven approaches, researchers can accelerate the discovery and optimization of new drug candidates based on the versatile urea scaffold.

Derivatization and Synthetic Modifications of the 3 3 Acetylphenyl 1,1 Diphenylurea Scaffold

Functional Group Interconversions on the Phenyl Rings

The three phenyl rings of the 3-(3-acetylphenyl)-1,1-diphenylurea molecule offer ample opportunity for functional group interconversions to explore structure-activity relationships (SAR). Standard aromatic substitution reactions can be employed to introduce a variety of substituents, thereby altering electronic and steric properties.

Table 1: Potential Functional Group Interconversions on the Phenyl Rings

| Reaction Type | Reagents and Conditions | Potential Functional Group Introduced |

| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) |

| Halogenation | X₂ (X = Br, Cl), Lewis Acid (e.g., FeX₃) | Halogen (-Br, -Cl) |

| Sulfonation | Fuming H₂SO₄ | Sulfonic acid (-SO₃H) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl (-COR) |

| Friedel-Crafts Alkylation | R-X, AlCl₃ | Alkyl (-R) |

Subsequent reactions can further diversify the functionality. For instance, a nitro group can be reduced to an amine (-NH₂), which can then be diazotized to introduce a wide array of other functional groups. The amine can also be acylated or sulfonylated to generate a library of amide and sulfonamide derivatives. The introduction of a halogen provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds.

Modifications of the Acetyl Moiety

The acetyl group on the meta-position of one of the phenyl rings is a key feature that can be readily modified to probe its role in biological interactions.

Reduction: The ketone of the acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This introduces a new chiral center and a hydrogen bond donor/acceptor group, which can significantly alter the binding mode of the molecule.

Oxidation: Oxidation of the acetyl group, for instance using a Baeyer-Villiger oxidation with a peroxy acid, would yield an acetate (B1210297) ester, which can then be hydrolyzed to a phenol. This transformation dramatically changes the electronic and hydrogen bonding properties of the substituent.

Alpha-Functionalization: The α-carbon of the acetyl group can be functionalized following deprotonation with a suitable base. This allows for the introduction of various substituents, such as halogens, alkyl groups, or other functional moieties, providing a means to explore the steric and electronic requirements of the binding pocket in this region.

Conversion to other functional groups: The acetyl group can serve as a precursor for other functionalities. For example, it can be converted to an oxime, a hydrazone, or a semicarbazone through condensation with the corresponding amine derivatives. These modifications can introduce new hydrogen bonding patterns and steric bulk.

Exploration of Heterocyclic Replacements within the Core Structure

Bioisosteric replacement of one or more of the phenyl rings with heterocyclic systems is a common strategy in medicinal chemistry to improve properties such as solubility, metabolic stability, and target affinity. nih.gov

Table 2: Potential Heterocyclic Replacements for Phenyl Rings

| Original Ring | Heterocyclic Replacement | Potential Advantages |

| Phenyl | Pyridine | Improved solubility, introduction of hydrogen bond acceptor |

| Phenyl | Thiophene | Altered electronic properties, potential for new interactions |

| Phenyl | Furan | Modulation of steric and electronic profile |

| Phenyl | Pyrrole | Introduction of hydrogen bond donor |

| Phenyl | Thiazole | Increased polarity, potential for specific interactions |

The synthesis of such analogs would typically involve starting from a heterocyclic amine or a heterocyclic boronic acid and coupling it to the appropriate partner to construct the urea (B33335) or biaryl linkage. For instance, replacing one of the N-phenyl groups with a pyridyl group could introduce a basic nitrogen atom, which could be beneficial for salt formation and improving aqueous solubility.

Development of Prodrug Strategies and Covalent Modifiers Based on the Compound

Prodrug strategies can be employed to overcome undesirable physicochemical or pharmacokinetic properties of the parent compound. researchgate.netbaranlab.orgnih.gov For this compound, the urea N-H group or a hydroxyl group introduced through modification of the acetyl moiety could serve as handles for prodrug derivatization. For example, ester or carbamate (B1207046) prodrugs can be synthesized to enhance lipophilicity and improve cell membrane permeability. researchgate.net

The development of covalent modifiers requires the introduction of a reactive "warhead" that can form a covalent bond with a specific amino acid residue in the target protein. researchgate.net The acetyl group on the phenyl ring could be modified to incorporate a Michael acceptor, such as an α,β-unsaturated ketone, or an electrophilic group like an epoxide or an α-haloketone. These reactive groups can then engage in covalent bond formation with nucleophilic residues like cysteine or serine in the target protein, leading to irreversible inhibition.

Linker Chemistry for Conjugation and Probe Development

For applications such as targeted drug delivery or the development of chemical probes, the this compound scaffold can be attached to other molecules via a chemical linker. americanpharmaceuticalreview.comsymeres.combiosyn.com The choice of linker is crucial and can influence the properties of the resulting conjugate. symeres.com

A common strategy would be to introduce a functional group suitable for conjugation, such as a carboxylic acid, an amine, an azide, or an alkyne, onto one of the phenyl rings. This can be achieved through the synthetic methods described in section 7.1. For example, a terminal alkyne can be introduced via a Sonogashira coupling, which can then be used in a "click" reaction (copper-catalyzed or strain-promoted azide-alkyne cycloaddition) for efficient and specific conjugation to a biomolecule or a fluorescent tag. spirochem.com The length and composition of the linker (e.g., polyethylene (B3416737) glycol (PEG) chains) can be varied to optimize solubility and spacing between the small molecule and the conjugated partner. americanpharmaceuticalreview.com

Combinatorial Chemistry Approaches to Library Generation

Combinatorial chemistry provides a powerful tool for the rapid generation of large libraries of related compounds for high-throughput screening. nih.govresearchgate.net The synthesis of urea derivatives is well-suited for combinatorial approaches. nih.govgoogle.com

A library of this compound analogs could be generated using a parallel synthesis approach. This would typically involve reacting a common intermediate, such as 3-aminobenzophenone, with a diverse set of isocyanates to generate a library of N,N'-disubstituted ureas. Alternatively, a solid-phase synthesis strategy could be employed, where one of the starting materials is attached to a solid support, allowing for the use of excess reagents and simplified purification. By systematically varying the building blocks for each of the three phenyl rings and the substituents on them, a vast chemical space can be explored to identify compounds with optimized biological activity.

Advanced Analytical Techniques in the Research and Development of 3 3 Acetylphenyl 1,1 Diphenylurea

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification (in in vitro research contexts, not human)

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a cornerstone for identifying metabolites in preclinical research. In an in vitro setting, 3-(3-Acetylphenyl)-1,1-diphenylurea would be incubated with liver preparations, such as cryopreserved human hepatocytes or liver microsomes, to simulate metabolic processes. These biological systems contain the necessary enzymes, primarily Cytochrome P450s, responsible for drug metabolism.

The analytical workflow involves analyzing samples from these incubations using an LC-HRMS system, such as a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. nih.gov The LC component separates the parent compound from any newly formed metabolites. Subsequently, the HRMS instrument provides highly accurate mass measurements, typically with sub-ppm mass accuracy, which allows for the determination of the elemental composition of the metabolites. thermofisher.comresearchgate.net

Metabolite identification is achieved by detecting specific mass shifts from the parent compound that correspond to known metabolic biotransformations. researchgate.net For instance, the addition of an oxygen atom (hydroxylation) results in a mass increase of +15.9949 Da, while the addition of glucuronic acid (glucuronidation) causes a mass increase of +176.0321 Da. nih.gov By comparing the full-scan mass spectra of control and post-incubation samples, and analyzing the fragmentation patterns (MS/MS), a comprehensive metabolic pathway for this compound can be proposed. ucl.ac.uk

Table 1: Potential Metabolic Pathways for this compound and Corresponding Mass Shifts

| Metabolic Reaction | Mass Change (Da) | Potential Site on Compound |

| Monohydroxylation | +15.9949 | Phenyl rings, acetyl methyl group |

| Dihydroxylation | +31.9898 | Phenyl rings |

| Reduction of Ketone | +2.0156 | Acetyl group to a secondary alcohol |

| N-dealkylation | -14.0157 (if applicable) | Not directly applicable, but relevant for analogues |

| Glucuronidation | +176.0321 | Hydroxylated metabolites, reduced acetyl group |

| Sulfation | +79.9568 | Hydroxylated metabolites |

Chromatographic Separations for Purity Assessment and Isolation of Analogues

Chromatography is indispensable for both quantifying the purity of this compound and for isolating any related analogues or impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. nih.gov For this compound, a reverse-phase HPLC (RP-HPLC) method is typically developed. This involves using a non-polar stationary phase (like a C18 column) and a polar mobile phase. google.com

Method development focuses on optimizing the separation of the main compound from any impurities or degradation products. This is achieved by adjusting parameters such as the mobile phase composition (e.g., the ratio of acetonitrile (B52724) to water), pH, column type, and flow rate. sielc.com Detection is commonly performed using a UV detector set to a wavelength where the compound exhibits maximum absorbance, such as 257 nm or 261 nm. nih.govnih.gov A well-developed method should demonstrate greater than 95% purity for the target compound. nih.gov Such methods must be validated for linearity, accuracy, and precision to ensure reliable quantification. nih.gov

Table 2: Example HPLC Parameters for Analysis of Diphenylurea Analogues

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Inertsil ODS-3 (4.6 x 150 mm, 5 µm) nih.gov | Newcrom R1 sielc.com | PTH-C18 google.com |

| Mobile Phase | Water / Acetonitrile (2:3 v/v) nih.gov | Acetonitrile, Water, Phosphoric Acid sielc.com | Gradient elution with modified buffers google.com |

| Flow Rate | 1.0 mL/min (typical) | Not specified | 0.21 mL/min google.com |

| Detection | UV at 257 nm nih.gov | Not specified | UV at 261 nm nih.gov |

| Column Temp. | 40 °C nih.gov | Not specified | Not specified |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

During the synthesis of this compound, volatile or semi-volatile byproducts and residual solvents may be present in the final product. ijpsonline.com Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for identifying and quantifying these impurities. europeanpharmaceuticalreview.com

Due to the solid nature of the compound, a headspace sampling technique is often employed. Headspace-GC-MS involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase (the headspace). labcompare.comchromatographyonline.com A sample of this headspace is then injected into the GC-MS system. youtube.com This technique prevents non-volatile matrix components from contaminating the system, leading to robust and clean analysis. labcompare.com The GC separates the volatile components based on their boiling points and interaction with the column, and the MS provides definitive identification based on mass-to-charge ratio and fragmentation patterns. thermofisher.com

Table 3: Potential Volatile Byproducts in Synthesis and Their Analysis by GC-MS

| Potential Impurity | Source | Analytical Technique |

| Chloroform | Reaction solvent | Headspace-GC-MS |

| n-Hexane | Washing solvent | Headspace-GC-MS |

| Aniline | Precursor/degradation product | Headspace-GC-MS |

| Phenyl isocyanate | Precursor/degradation product mdpi.com | Headspace-GC-MS |

| Toluene | Reaction solvent | Headspace-GC-MS |

Hyphenated Techniques for Complex Mixture Analysis

The analysis of complex mixtures, such as those generated during metabolism studies or forced degradation studies, benefits immensely from hyphenated techniques, most notably Liquid Chromatography-Mass Spectrometry (LC-MS). ucl.ac.uk This technique combines the powerful separation capabilities of LC with the sensitive and specific detection of MS. nih.govyoutube.com

In the context of this compound research, LC-MS/MS (tandem mass spectrometry) is particularly valuable. After the initial separation by LC, a specific ion (e.g., the molecular ion of the parent compound or a suspected metabolite) is selected and fragmented. The resulting fragment ions create a "fingerprint" that provides definitive structural information, allowing for confident identification even in a complex matrix. ucl.ac.uknih.gov High-resolution systems like LC-QTOF-MS provide an additional layer of confidence by yielding exact mass measurements for both parent and fragment ions, enabling the calculation of elemental formulas. researchgate.netresearchgate.net This approach is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

Circular Dichroism (CD) Spectroscopy for Chiral Analogues

While this compound is itself an achiral molecule, its analogues or metabolites could be chiral. For example, the reduction of the acetyl ketone group would create a chiral center at the newly formed secondary alcohol. Circular Dichroism (CD) spectroscopy is an essential technique for studying such chiral molecules. creative-proteomics.com

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org An achiral molecule will not produce a CD signal. A chiral molecule, however, will generate a characteristic CD spectrum. youtube.com A pair of enantiomers (non-superimposable mirror images) will produce CD spectra that are exact mirror images of each other. chiralabsxl.com This makes CD a powerful tool for determining the absolute configuration of a chiral center, assessing enantiomeric purity, and studying the conformation of chiral molecules in solution. nih.govmdpi.com For newly synthesized chiral analogues of this compound, CD would be the definitive method to confirm their stereochemical identity. mtoz-biolabs.comrsc.org

Table 4: Conceptual CD Data for a Chiral Analogue

| Chiral Analogue | Wavelength (nm) | CD Signal (mdeg) | Stereochemical Relationship |

| (R)-enantiomer | 280 | +10.5 | Enantiomer |

| (S)-enantiomer | 280 | -10.5 | Enantiomer |

| Racemic Mixture | 280 | 0.0 | Achiral mixture |

Microfluidic Platforms for High-Throughput Compound Screening

Microfluidic platforms, also known as "lab-on-a-chip" systems, are revolutionizing early-stage drug discovery by enabling high-throughput screening (HTS) of compounds like this compound and its derivatives. nih.govelveflow.comwikipedia.org These devices manipulate picoliter to microliter volumes of fluids in miniaturized channels, offering significant advantages over traditional methods like 96-well plates. tandfonline.comnih.gov

Key benefits include drastically reduced consumption of reagents and valuable test compounds, faster analysis times, and the ability to create more physiologically relevant microenvironments. nih.govnih.gov For compound screening, a microfluidic device can be designed to encapsulate single cells in thousands of individual droplets per second, each containing the cell and a specific concentration of a test compound. tandfonline.com This allows for the massive parallelization of experiments. The response of each cell (e.g., changes in morphology, protein expression, or viability) can then be analyzed in real-time using integrated detection methods like fluorescence microscopy. mdpi.commachinedesign.com This technology provides a powerful platform for rapidly assessing the biological activity of a large library of analogues, accelerating the identification of promising lead compounds. youtube.commdpi.com

Table 5: Comparison of Screening Platforms

| Feature | Conventional 96-Well Plate | Microfluidic Platform |

| Sample Volume | Microliters (µL) to Milliliters (mL) | Nanoliters (nL) to Picoliters (pL) nih.gov |

| Throughput | Hundreds to thousands of tests per day | Tens of thousands of tests per day or hour tandfonline.com |

| Reagent Cost | High | Significantly lower nih.gov |

| Analysis Time | Hours to days tandfonline.com | Minutes to hours tandfonline.com |

| Cellular Environment | Static, bulk population | Dynamic, single-cell or 3D culture possible nih.gov |

| Data Resolution | Population average | Single-cell resolution elveflow.com |

Research Applications and Utility of 3 3 Acetylphenyl 1,1 Diphenylurea in Chemical Biology

Use as a Chemical Probe for Target Validation

Chemical probes are essential tools for validating the function of a biological target and its potential as a therapeutic intervention point. Based on the activity of its close analogue, URB602, 3-(3-Acetylphenyl)-1,1-diphenylurea is a promising candidate for use as a chemical probe to validate monoacylglycerol lipase (B570770) (MGL) as a therapeutic target. nih.govmedchemexpress.com URB602 has been instrumental in demonstrating that the inhibition of MGL leads to an increase in the levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), thereby producing anti-inflammatory and antinociceptive effects. medchemexpress.comnih.gov By using a compound like this compound, researchers can further investigate the physiological roles of 2-AG and the pharmacological potential of MGL inhibition in various disease models. medchemexpress.com

The validation of a target using a chemical probe relies on establishing a clear link between the probe's interaction with the target and a measurable cellular or physiological outcome. The properties of URB602, such as its selective and non-competitive inhibition of MGL, make it a valuable tool for such studies. medchemexpress.comnih.gov A thorough characterization of this compound's inhibitory activity and selectivity would be a prerequisite for its confident application as a chemical probe for MGL.

Development of Fluorescent or Isotopic Probes Based on the Compound

The development of fluorescent or isotopically labeled probes derived from a core chemical scaffold is a powerful strategy for studying the distribution, target engagement, and dynamics of the parent molecule in biological systems. While no specific fluorescent or isotopic probes based on this compound have been reported, the diphenylurea scaffold is amenable to such modifications. The synthesis of fluorescent probes often involves attaching a fluorophore to a region of the molecule that does not interfere with its biological activity. researchgate.net This approach enables the visualization of the probe's localization within cells and tissues through fluorescence microscopy. rsc.org

Similarly, isotopic labeling, for instance with fluorine-18, can transform a molecule into a tracer for positron emission tomography (PET) imaging. nih.govmdpi.comresearchgate.net This non-invasive technique allows for the in vivo quantification of a probe's distribution and target binding, providing valuable pharmacokinetic and pharmacodynamic data. nih.govmdpi.com The development of such probes based on the this compound structure would significantly enhance its utility as a research tool, allowing for more detailed investigations into its biological targets and pathways.

Application in In Vitro Biochemical Assay Development

In vitro biochemical assays are fundamental for characterizing the interaction between a compound and its target protein. This compound, due to its presumed activity as an MGL inhibitor, can be a valuable tool in the development and optimization of such assays. For instance, it could serve as a reference inhibitor in high-throughput screening campaigns aimed at identifying novel MGL modulators.

The well-documented use of URB602 in in vitro assays provides a clear blueprint for the potential applications of this compound. URB602 has been used to characterize the kinetics of MGL inhibition, demonstrating a non-competitive mechanism of action. medchemexpress.com It has also been employed in cell-based assays to measure the accumulation of 2-AG following MGL inhibition. medchemexpress.com These types of assays are crucial for determining the potency and mechanism of action of new chemical entities.

| Assay Type | Application of this compound (inferred) | Reference Compound Example |

|---|---|---|

| Enzyme Inhibition Assay | To determine the IC50 value and kinetic parameters of MGL inhibition. | URB602 medchemexpress.com |

| Cell-Based 2-AG Quantification | To measure the increase in intracellular 2-AG levels upon MGL inhibition. | URB602 medchemexpress.com |

| High-Throughput Screening | As a positive control for identifying new MGL inhibitors. | URB602 caymanchem.com |

Utility in Fragment-Based Screening Campaigns

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. This method involves screening libraries of small, low-molecular-weight compounds (fragments) for weak binding to a biological target. The diphenylurea moiety present in this compound represents a privileged scaffold that can be utilized in fragment-based screening campaigns.

The identification of diphenylurea derivatives as inhibitors of various enzymes, including α-glucosidase and indoleamine 2,3-dioxygenase 1 (IDO1), highlights the potential of this chemical class in FBDD. nih.govfrontiersin.org By incorporating the diphenylurea fragment into screening libraries, researchers can explore its potential to bind to a wide range of biological targets. Hits identified from such screens can then be optimized through medicinal chemistry efforts to develop more potent and selective inhibitors. The acetylphenyl group of this compound provides a modifiable handle for such optimization studies.

Contribution to Understanding Fundamental Biological Processes at a Molecular Level

Chemical probes play a crucial role in dissecting complex biological processes. By selectively modulating the activity of a specific protein, they allow researchers to study the downstream consequences and elucidate the protein's function in a particular pathway. Through its potential as an MGL inhibitor, this compound can contribute significantly to our understanding of the endocannabinoid system.

The use of URB602 has already provided valuable insights into the role of 2-AG in processes such as pain, inflammation, and neurotransmission. medchemexpress.comnih.gov By elevating the levels of this endocannabinoid, URB602 has helped to clarify the distinct physiological roles of 2-AG compared to anandamide (B1667382), another major endocannabinoid. Further studies with analogues like this compound could help to refine our understanding of the spatial and temporal regulation of endocannabinoid signaling and its involvement in various physiological and pathological conditions.

Role in the Development of New Synthetic Methodologies

The synthesis of diphenylurea derivatives itself can drive the development of new chemical methodologies. The reaction of an isocyanate with an amine is a common method for forming the urea (B33335) linkage. frontiersin.org Research into the synthesis of a diverse library of diphenylurea analogues, including this compound, can spur innovation in areas such as catalyst development, reaction condition optimization, and the use of novel starting materials.

For example, studies on the synthesis of related compounds have explored various catalytic systems and reaction setups to improve yields and purity. wixsite.commdpi.com The need to introduce specific substituents, such as the acetyl group on the phenyl ring of the title compound, can lead to the development of more versatile and efficient synthetic routes that are applicable to a broader range of molecules. These advancements in synthetic chemistry are not only valuable for producing research tools like this compound but also contribute to the broader field of organic synthesis.

Future Research Directions and Unanswered Questions for 3 3 Acetylphenyl 1,1 Diphenylurea

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of 3-(3-Acetylphenyl)-1,1-diphenylurea and its analogues should prioritize efficiency, sustainability, and the generation of diverse chemical libraries.

Novel Synthetic Strategies: Current synthetic routes to diphenylurea derivatives often involve the use of isocyanates or phosgene (B1210022), which present significant handling and toxicity challenges. psu.edu Future research should focus on developing safer and more versatile synthetic pathways. This could include palladium-catalyzed carbonylation of azides or ruthenium-pincer complex-catalyzed reactions using methanol (B129727) and amines, which are highly atom-economical. organic-chemistry.org Another promising avenue is the direct use of carbon dioxide (CO2) as a C1 building block, reacting it with amines under mild, often catalyst-free conditions, which aligns with green chemistry principles. psu.edursc.org

Sustainable and Green Chemistry Approaches: The principles of green chemistry should be integrated into the synthesis of new this compound derivatives. ureaknowhow.com This involves:

Catalyst- and Solvent-Free Reactions: Exploring reactions that proceed efficiently without the need for catalysts or organic solvents, as has been demonstrated for some urea (B33335) syntheses from amines and CO2. psu.edursc.org

Flow Chemistry: Implementing continuous flow manufacturing processes. Flow chemistry offers superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing.

Alternative Energy Sources: Investigating microwave-assisted or sonochemical methods to accelerate reaction times and improve yields.

Bio-based Feedstocks: Exploring the potential for using renewable, bio-based starting materials to reduce reliance on fossil fuels. rsc.org

A comparative table of traditional versus potential green synthetic methodologies is presented below.

| Feature | Traditional Synthesis (e.g., Isocyanate-based) | Future Sustainable Synthesis |

| Carbon Source | Phosgene, Isocyanates | Carbon Dioxide (CO2), Methanol organic-chemistry.org |

| Reagents | Often toxic and hazardous | Amines, Alcohols |

| Catalysts | May require heavy metals | Catalyst-free systems, Ruthenium pincer complexes organic-chemistry.org |